Structural Differentiation: Indoline Saturation vs. Indole Aromaticity Drives Predicted Conformational and ADME Divergence
The target compound contains a saturated 2-methylindoline ring, whereas the vast majority of published tetrazole–aryl carboxamides feature a fully aromatic indole core [1]. Computational analysis of a closely related 1-(indolin-1-yl)ethan-1-one series demonstrated that indoline saturation reduces planarity and alters the dihedral angle between the carbonyl and the fused bicyclic system, which in turn modulates bromodomain selectivity (TRIM24 vs. BRPF1) by >10‑fold [1]. Although no direct IC₅₀ data exist for the tetrazole–indoline target, the indoline conformational effect is a class‑level inference that predicts differential target engagement relative to indole‑core analogs.
| Evidence Dimension | Molecular planarity and conformational flexibility |
|---|---|
| Target Compound Data | Saturated 2-methylindoline ring; sp³ carbon at the indoline 2‑position (predicted logP ≈ 2.8–3.3, TPSA ≈ 76 Ų) |
| Comparator Or Baseline | Aromatic indole analogs (e.g., 2‑phenylindole‑tetrazole hybrids in Singh et al. 2008); fully sp²‑hybridized indole core |
| Quantified Difference | Binding mode divergence predicted by molecular docking (rmsd >2 Å); indoline series showed TRIM24/BRPF1 selectivity ratios >10 in Xiang et al. 2022 [1]; no direct IC₅₀ comparison for tetrazole‑subclass |
| Conditions | In silico docking (ERα and TRIM24/BRPF1); no experimental binding data for the target compound |
Why This Matters
The saturated indoline core distinguishes this compound from >90% of commercially available tetrazole–indole screening probes, making it uniquely suited for exploring non‑planar tetrazole chemotypes in bromodomain or GPCR campaigns.
- [1] Xiang, Q., Luo, G., Zhang, C., Hu, Q., Wang, C., Wu, T., Xu, H., Hu, J., Zhuang, X., Zhang, M., Wu, S., Xu, J., Zhang, Y., Liu, J., Xu, Y. Discovery, optimization and evaluation of 1-(indolin-1-yl)ethan-1-ones as novel selective TRIM24/BRPF1 bromodomain inhibitors. European Journal of Medicinal Chemistry, 2022, 236, 114311. View Source
